

# Spectroscopic Profile of Ethyl 2-Methyl-2-Phenylpropanoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-methyl-2-phenylpropanoate

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This technical guide provides a comprehensive overview of the spectral data for **ethyl 2-methyl-2-phenylpropanoate**, a key intermediate in various organic syntheses. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification and characterization in research and development settings.

## Spectral Data Summary

The following tables summarize the key quantitative spectral data for **ethyl 2-methyl-2-phenylpropanoate**.

**Table 1:  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ , 400 MHz)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
4.10	q	2H	$-\text{OCH}_2\text{CH}_3$
1.55	s	6H	$-\text{C}(\text{CH}_3)_2$
1.15	t	3H	$-\text{OCH}_2\text{CH}_3$

**Table 2:  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ , 100 MHz)**

Chemical Shift ( $\delta$ ) ppm	Assignment
175.8	C=O (Ester)
144.2	Aromatic C (quaternary)
128.3	Aromatic CH
126.5	Aromatic CH
125.9	Aromatic CH
60.7	$-\text{OCH}_2\text{CH}_3$
46.8	$-\text{C}(\text{CH}_3)_2$
26.2	$-\text{C}(\text{CH}_3)_2$
14.0	$-\text{OCH}_2\text{CH}_3$

**Table 3: Infrared (IR) Spectral Data**

Wavenumber ( $\text{cm}^{-1}$ )	Description of Vibration
2978	C-H stretch (aliphatic)
1730	C=O stretch (ester)
1447	C-H bend (methyl)
1235	C-O stretch (ester)
1155	C-O stretch (ester)
700	C-H bend (aromatic, monosubstituted)

**Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)**

m/z	Relative Intensity (%)	Proposed Fragment
192	25	[M] <sup>+</sup> (Molecular Ion)
147	100	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
119	80	[C <sub>6</sub> H <sub>5</sub> C(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
91	40	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **ethyl 2-methyl-2-phenylpropanoate** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). The spectrum was recorded on a 400 MHz NMR spectrometer. The <sup>1</sup>H NMR spectrum was referenced to the residual chloroform peak at 7.26 ppm, and the <sup>13</sup>C NMR spectrum was referenced to the CDCl<sub>3</sub> solvent peak at 77.16 ppm. For the <sup>1</sup>H NMR, 16 scans were acquired with a relaxation delay of 1 second. For the <sup>13</sup>C NMR, 256 scans were acquired with a relaxation delay of 2 seconds.

### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **ethyl 2-methyl-2-phenylpropanoate** was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-650 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup> and is an average of 16 scans. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

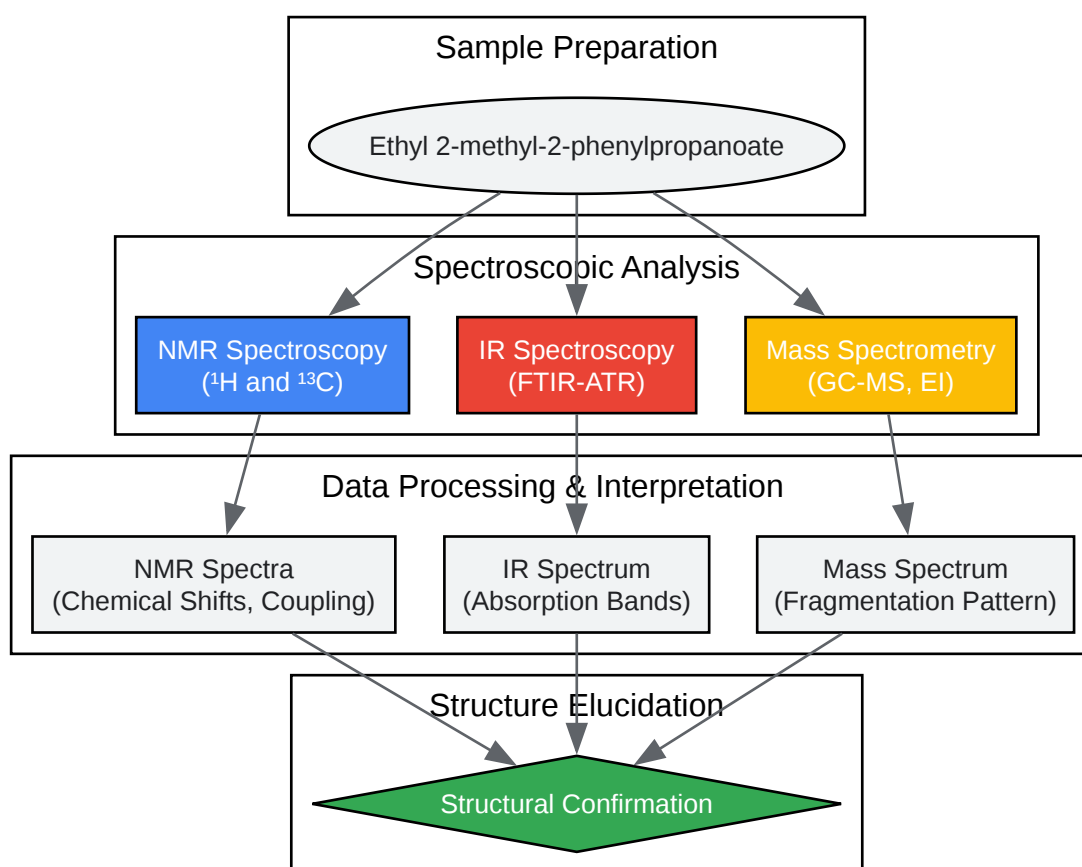
### Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **ethyl 2-methyl-2-phenylpropanoate** in dichloromethane was injected into the GC. The mass spectrometer was

operated in full scan mode over a mass range of  $m/z$  40-300. The ionization energy was set to 70 eV.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **ethyl 2-methyl-2-phenylpropanoate**.



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Spectroscopic analysis workflow.

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